molecular formula C14H26O3 B14730082 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate CAS No. 176983-24-7

2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B14730082
CAS No.: 176983-24-7
M. Wt: 242.35 g/mol
InChI Key: SAXRPYBABMOZBC-UHFFFAOYSA-N
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Description

2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is known for its diverse applications in various fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-ethylhexanol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield .

Chemical Reactions Analysis

2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The acrylate group contains a double bond that can be activated by free radicals, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors .

Comparison with Similar Compounds

2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate can be compared with other acrylates such as:

    Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.

    Butyl acrylate: Used in the production of flexible and adhesive polymers.

    Ethyl acrylate: Utilized in the manufacture of paints and coatings.

The uniqueness of this compound lies in its specific ester group, which imparts distinct properties such as enhanced flexibility and hydrophobicity .

Properties

CAS No.

176983-24-7

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2-(2-ethylhexoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H26O3/c1-5-7-8-13(6-2)11-16-9-10-17-14(15)12(3)4/h13H,3,5-11H2,1-2,4H3

InChI Key

SAXRPYBABMOZBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCOC(=O)C(=C)C

Related CAS

176983-24-7

Origin of Product

United States

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